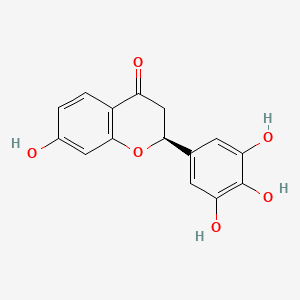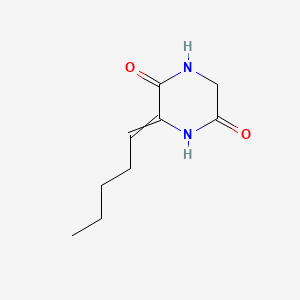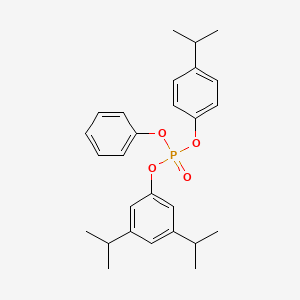
Bromfenac-d7 Sodium Sesquihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromfenac-d7 Sodium Sesquihydrate is the labelled analogue of Bromfenac . Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used for ophthalmic use . It is used for the management of ocular pain and treatment of postoperative inflammation in patients who have undergone cataract extraction .
Synthesis Analysis
A study has developed a new rapid stability-indicating reversed-phase UPLC method for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . The bromfenac sodium starting material may be dissolved in a mixture of 8-12 % v/v water in 1,2-dimethoxyethane (10-14 mL/g bromfenac sodium starting material) at 50-75 °C to form a solution .Molecular Structure Analysis
The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is C15H4D7BrNNaO3•1.5H2O . The molecular weight is 766.34 .Chemical Reactions Analysis
A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . This method is capable of separating all eight impurities with good resolution (Rs >4) within 13 min .Physical And Chemical Properties Analysis
The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is 2 C15 H11 Br N O3 . 2 Na . 3 H2 O and the molecular weight is 766.34 .Mechanism of Action
Safety and Hazards
Bromfenac may result in keratitis. In some susceptible patients, continued use may result in epithelial breakdown, corneal thinning, corneal erosion, corneal ulceration, or corneal perforation; these events may be sight-threatening . If manifestations of corneal epithelial breakdown occur, discontinue therapy immediately and monitor for corneal health .
Future Directions
Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . Ophthalmic NSAIDs are becoming a cornerstone for the management of ocular pain and inflammation . Their well-characterized anti-inflammatory activity, analgesic property, and established safety record have also made NSAIDs an important tool for optimizing surgical outcomes .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Bromfenac-d7 Sodium Sesquihydrate can be achieved by the deuteration of Bromfenac Sodium Sesquihydrate.", "Starting Materials": ["Bromfenac Sodium Sesquihydrate", "Deuterium oxide (D2O)", "Sodium Hydroxide (NaOH)"], "Reaction": ["Step 1: Dissolve Bromfenac Sodium Sesquihydrate in D2O.", "Step 2: Add NaOH to the solution and heat it to 80°C.", "Step 3: Deuterium exchange occurs between D2O and Bromfenac Sodium Sesquihydrate resulting in the formation of Bromfenac-d7 Sodium Sesquihydrate.", "Step 4: The product is then isolated and purified."] } | |
CAS RN |
1794937-11-3 |
Product Name |
Bromfenac-d7 Sodium Sesquihydrate |
Molecular Formula |
C15H11BrNNaO3 |
Molecular Weight |
363.193 |
IUPAC Name |
sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D; |
InChI Key |
HZFGMQJYAFHESD-VEFZIWIXSA-M |
SMILES |
C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
synonyms |
2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)



![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)


